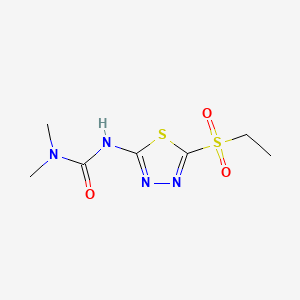

Ethidimuron

Description

Ethidimuron (N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea) is a urea-class herbicide primarily used for pre- and post-emergent weed control in agricultural and industrial settings. It inhibits photosynthesis by disrupting plastoquinone protein interactions during electron transport at Photosystem II (PSII), effectively suppressing broadleaf and grass weeds . This compound is notable for its moderate persistence in soil, with degradation half-lives ranging from 30–60 days depending on environmental conditions . Its chemical properties, including low soil sorption (Kd = 0.5–1.2 L/kg), make it prone to leaching into groundwater, raising concerns about environmental contamination .

Properties

IUPAC Name |

3-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O3S2/c1-4-16(13,14)7-10-9-5(15-7)8-6(12)11(2)3/h4H2,1-3H3,(H,8,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQJJOQNRLPQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(S1)NC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides undergo cyclization in the presence of dehydrating agents to yield 2-amino-1,3,4-thiadiazoles. For this compound, the starting material is a substituted thiosemicarbazide bearing an ethylsulfonyl group. The reaction proceeds via intramolecular nucleophilic attack, facilitated by agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):

Key parameters influencing yield include reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios. Substitutents on the thiosemicarbazide dictate the final thiadiazole structure, with ethylsulfonyl groups introduced pre- or post-cyclization.

Introduction of the Ethylsulfonyl Group

The ethylsulfonyl (-SO₂C₂H₅) substituent at position 5 of the thiadiazole ring is critical for herbicidal activity. Two primary strategies exist for its incorporation:

Pre-Cyclization Sulfonation

Ethylsulfonyl acetylhydrazine is synthesized by reacting ethylsulfonyl acetic acid with hydrazine:

This intermediate is then converted to a thiosemicarbazide via treatment with thiourea, enabling subsequent cyclization.

Post-Cyclization Sulfonation

Alternatively, 2-amino-1,3,4-thiadiazole undergoes sulfonation at position 5 using ethylsulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base (e.g., pyridine):

This method avoids side reactions associated with pre-cyclization sulfonation but requires stringent temperature control (0–5°C) to prevent over-sulfonation.

Formation of the Urea Moiety

The urea functional group (-NH-C(=O)-NH-) is introduced via reaction of 5-ethylsulfonyl-1,3,4-thiadiazol-2-amine with carbonylating agents.

Phosgene-Mediated Urea Synthesis

Phosgene (COCl₂) reacts with the amine to form an intermediate isocyanate, which is subsequently aminated:

Due to phosgene’s toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are preferred, offering comparable yields (75–85%) under milder conditions.

Carbonyldiimidazole (CDI) Method

CDI facilitates urea formation by activating the amine for nucleophilic attack:

This method achieves yields exceeding 90% with minimal byproducts, making it industrially viable.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for this compound synthesis routes:

| Parameter | Pre-Cyclization Sulfonation | Post-Cyclization Sulfonation | CDI-Mediated Urea Formation |

|---|---|---|---|

| Yield (%) | 68–72 | 70–75 | 88–92 |

| Reaction Time (h) | 12–18 | 8–10 | 4–6 |

| Byproducts | Isomeric impurities | Over-sulfonation | Negligible |

| Scalability | Moderate | High | High |

Post-cyclization sulfonation combined with CDI-mediated urea formation emerges as the optimal route, balancing efficiency and purity.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol-water mixtures (3:1 v/v), yielding white crystalline solids with >98% purity. Characterization employs:

-

FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O stretch).

-

¹H NMR : δ 1.35 (t, 3H, -CH₂CH₃), δ 3.85 (q, 2H, -SO₂CH₂), δ 8.20 (s, 1H, thiadiazole).

-

HPLC : Retention time 6.8 min (C18 column, acetonitrile:water 60:40).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization steps, reducing side reactions.

-

Solvent Recovery : Toluene and dichloromethane are recycled via distillation, minimizing waste.

-

Catalyst Optimization : Heterogeneous catalysts (e.g., zeolites) replace corrosive agents like PCl₅, improving reactor longevity .

Chemical Reactions Analysis

Types of Reactions

Ethidimuron undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted thiadiazole compounds.

Scientific Research Applications

Herbicidal Applications

Ethidimuron was originally developed as a non-selective herbicide for controlling unwanted vegetation in non-crop areas such as railways, rights-of-way, and pathways. Its mode of action involves inhibiting photosynthesis in target plants, making it effective against a broad spectrum of weeds.

- Target Species : this compound has been studied for its effectiveness against various weed species, including perennial grasses and certain woody plants. For instance, research indicated that it could control the poisonous plant Dichapetalum cymosum, although complete suppression of spring shoot production was not achieved even two years post-application .

Environmental Impact Studies

Research on this compound has also focused on its environmental fate and behavior in soil systems. Studies have shown that soil drying and rewetting can significantly influence the release of pesticide residues, including this compound. This phenomenon is critical for understanding the compound's persistence and mobility in agricultural soils .

- Persistence : this compound has been characterized as moderately persistent in the environment, with degradation half-lives reported between 3 to 4 months under certain conditions .

- Leaching Behavior : A study analyzing rainfall events found that this compound exhibited notable leaching behavior, which raises concerns about groundwater contamination following heavy rainfall or irrigation events .

Ecotoxicological Assessments

The ecotoxicological profile of this compound has been assessed to understand its potential impacts on non-target organisms. The compound is known to have varying degrees of toxicity depending on the exposure route (oral, dermal) and the organism type (aquatic vs terrestrial).

- Toxicity Levels : this compound's toxicity has been classified under different categories based on LD50 values, indicating moderate hazard levels when applied improperly .

Regulatory Status

Due to concerns over its environmental impact and human health effects, this compound is not approved for use in several regions, including the EU and the UK . This regulatory status reflects a growing trend towards more sustainable agricultural practices and the reduction of chemical inputs.

Case Study 1: Control of Invasive Species

A field trial conducted to evaluate this compound's effectiveness against invasive plant species demonstrated mixed results. While it effectively reduced biomass in some species, long-term control was not achieved without repeated applications.

Case Study 2: Soil Residue Dynamics

A laboratory experiment assessed the dynamics of this compound residues in soil subjected to wet-dry cycles. Results indicated that residues were more readily released into water extracts from dried soils than from consistently moist soils, highlighting the importance of moisture conditions on pesticide availability .

Mechanism of Action

The herbicidal activity of Ethidimuron is primarily due to its ability to inhibit photosynthesis in plants. The compound targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism of action is similar to that of other urea-based herbicides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethidimuron belongs to the urea herbicide family, sharing structural and functional similarities with compounds like methabenzthiazuron (MBT) and anilazine (ANI) . A detailed comparison is provided below:

Table 1: Chemical and Environmental Properties of this compound and Analogues

| Property | This compound (ETD) | Methabenzthiazuron (MBT) | Anilazine (ANI) |

|---|---|---|---|

| Chemical Formula | C₇H₁₂N₄O₃S₂ | C₁₀H₁₁N₃OS | C₉H₅Cl₃N₄ |

| Mode of Action | PSII inhibitor | PSII inhibitor | Triazine-class PSII inhibitor |

| Water Solubility (mg/L) | 20–50 (pH-dependent) | 60–80 | 3–5 |

| Soil Sorption (Kd, L/kg) | 0.5–1.2 | 12–20 | 8–15 |

| Degradation Half-Life | 30–60 days | 60–100 days | 10–20 days |

| Leaching Potential | High | Moderate | Low |

Data derived from lysimeter studies and Freundlich isotherm models .

Key Structural Differences :

- This compound : Contains a sulfonyl-substituted thiadiazole ring, enhancing its solubility and mobility in soil.

- Methabenzthiazuron : Features a benzothiazole ring, increasing its sorption capacity and reducing leaching compared to ETD .

- Anilazine : A triazine derivative with chlorine substituents, conferring higher hydrophobicity and lower solubility .

Functional Comparison with Other PSII Inhibitors

This compound is functionally analogous to bromacil and tebuthiuron, non-urea herbicides also targeting PSII.

Table 2: Efficacy and Environmental Impact

| Parameter | This compound | Bromacil | Tebuthiuron |

|---|---|---|---|

| Target Weeds | Broadleaf/grasses | Broadleaf | Broadleaf/woody plants |

| Application Rate (kg/ha) | 1.5–2.0 | 2.0–4.0 | 2.5–5.0 |

| Soil Residue (Years) | 1–2 | 3–5 | 5–10 |

| Recovery in Residue Analysis | 65% (variable) | 40–50% | <30% |

| Ecotoxicity (LC50, Daphnia) | 12 mg/L | 8 mg/L | 15 mg/L |

Data from leaching studies and residue recovery assays .

Functional Insights :

- Persistence : this compound degrades faster than bromacil or tebuthiuron, reducing long-term soil contamination but requiring more frequent applications .

- Analytical Challenges : this compound’s recovery rate (65%) in residue analysis is superior to tebuthiuron but lags behind regulatory thresholds (70–120%), complicating compliance monitoring .

- Ecological Impact : this compound exhibits intermediate toxicity to aquatic organisms compared to bromacil, necessitating careful application near water bodies .

Degradation Pathways and Byproducts

This compound’s primary degradation products include N-desmethyl-ethidimuron and 5-ethylsulfonyl-1,3,4-thiadiazol-2-amine , both detected in soil and groundwater . These metabolites exhibit lower herbicidal activity but may synergize with other pollutants to affect microbial communities . In contrast:

Regulatory and Environmental Considerations

Regulatory agencies in the EU now restrict its use in vulnerable zones, whereas methabenzthiazuron remains approved with stricter sorption-based guidelines .

Biological Activity

Ethidimuron, a urea-derived herbicide, is primarily used for its plant growth inhibitory effects. Understanding its biological activity is crucial for evaluating its environmental impact, efficacy in weed control, and potential risks to non-target organisms. This article synthesizes findings from various studies on the biological activity of this compound, including its effects on soil microbiota, plant physiology, and degradation processes.

This compound functions as a total herbicide, inhibiting photosynthesis by targeting photosystem II (PS II). This inhibition leads to a disruption in the electron transport chain, resulting in decreased ATP and NADPH production necessary for the Calvin cycle. The initial response to this compound exposure is a rapid decline in photosynthetic efficiency, which can damage reaction centers and produce harmful singlet oxygen species. The xanthophyll cycle, which protects plants from oxidative stress, may also be impaired under prolonged exposure to this compound .

Effects on Soil Microbial Communities

Research has demonstrated that this compound affects soil microbial communities significantly. A study monitored changes in microbial attributes and soil properties after the application of this compound. Results indicated that contaminated soils exhibited reduced enzymatic activity and less diverse microbial communities compared to uncontaminated soils. Key enzymes such as dehydrogenase and urease showed decreased activity in the presence of this compound, indicating lower microbial functionality .

| Parameter | Contaminated Soil | Uncontaminated Soil |

|---|---|---|

| Dehydrogenase Activity | Low | High |

| Urease Activity | Low | Moderate |

| Microbial Diversity | Low | High |

Plant Physiological Effects

This compound's impact extends beyond soil microorganisms; it also affects plant physiology. In controlled experiments with Cynodon dactylon (Bermudagrass) and Zea mays (maize), plants exposed to this compound showed significant physiological stress. Parameters such as chlorophyll content and photosynthetic rate were adversely affected within days of exposure. After six weeks, a marked decrease in viable biomass was observed across all growth mediums treated with this compound .

Degradation and Environmental Fate

The degradation of this compound in soil is notably slow, primarily due to its strong binding to soil components. Microbial degradation leads to the formation of demethyl-ethidimuron (A-ETD), which is the main metabolite detected in environmental studies. This slow degradation rate raises concerns about the persistence of this compound in agricultural systems and its potential accumulation in the environment .

Table: Degradation Products of this compound

| Compound | Type | Environmental Behavior |

|---|---|---|

| This compound | Parent Compound | Slightly retained by soils |

| Demethyl-Ethidimuron | Metabolite | Slowly degraded by microorganisms |

Case Study 1: Soil Microbial Response

A study conducted on the effects of this compound on soil microbial communities revealed that after three weeks of treatment, there was an increase in certain microbial activities such as P-glucosidase activity and organic carbon content in uncontaminated soils. However, contaminated soils exhibited reduced microbial diversity and functionality, highlighting the negative impact of this compound on soil health .

Case Study 2: Herbicide Leaching

Another investigation focused on the leaching behavior of this compound under varying rainfall conditions. The study found that heavy rainfall events significantly increased the leaching potential of this compound into groundwater systems, raising concerns about its environmental mobility and risks to aquatic ecosystems .

Q & A

Q. What are the primary analytical methods for detecting Ethidimuron in environmental samples, and how can researchers validate their accuracy?

this compound is commonly quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) due to its sensitivity for trace-level detection in soil and water matrices. To validate accuracy, researchers should perform spike-and-recovery experiments (e.g., spiking known concentrations into soil samples) and compare results against certified reference materials. Calibration curves must cover the expected concentration range, and inter-laboratory reproducibility should be tested to minimize instrumental variability .

Q. How should researchers design experiments to assess this compound’s soil adsorption behavior?

Batch equilibrium studies are standard for measuring adsorption coefficients (Kd). Researchers should prepare soil slurries with varying this compound concentrations, equilibrate them under controlled pH and temperature, and analyze supernatant concentrations. Freundlich isotherms (logarithmic plots of adsorbed vs. dissolved concentrations) are recommended to model nonlinear adsorption. Soil properties (e.g., organic carbon content, clay type) must be characterized, as these significantly influence Kd values .

Q. What methodologies are critical for studying this compound’s degradation kinetics in aerobic soil systems?

Use microcosm experiments with sterile vs. non-sterile soil controls to distinguish biotic and abiotic degradation. Monitor this compound concentrations over time via HPLC and fit data to first-order decay models. Include triplicate samples to assess variability, and measure metabolites (e.g., via high-resolution mass spectrometry) to identify degradation pathways. Soil moisture and temperature must be standardized to mimic field conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound leaching data across different soil types?

Contradictions often arise from variability in soil organic matter (SOM) and hydraulic conductivity. To address this, conduct comparative leaching studies using lysimeters packed with soils of differing SOM levels. Apply simulated rainfall and analyze leachate for this compound and bromide (as a non-reactive tracer). Use retardation factors (R) to normalize mobility differences:

| Soil Type | SOM (%) | R (this compound) | R (Bromide) |

|---|---|---|---|

| Sandy | 1.2 | 1.5 | 1.0 |

| Loamy | 3.8 | 3.2 | 1.0 |

| Statistical tools like ANOVA can identify significant interactions between soil properties and leaching behavior . |

Q. What strategies are effective for reconciling discrepancies between laboratory and field degradation rates of this compound?

Laboratory studies often overestimate degradation due to controlled conditions. To bridge this gap, combine field mesocosm trials with lab microcosms. In field trials, use isotope-labeled this compound (e.g., ¹⁴C-labeled) to track mineralization and bound residues. Compare half-life (t₁/₂) values under both conditions and apply scaling factors (e.g., Arrhenius equations) to account for temperature fluctuations in natural settings .

Q. How can researchers address ethical and reproducibility challenges in long-term Ecotoxicological studies of this compound?

Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets in repositories like Zenodo. For ethical compliance, ensure field studies avoid contamination of adjacent ecosystems through containment structures (e.g., lined plots). Document methodologies exhaustively in supplementary materials, including soil preparation steps and instrument calibration logs, to enable replication .

Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for analyzing non-linear relationships in this compound adsorption data?

Non-linear regression (e.g., Freundlich or Langmuir models) is preferred over linear fits. Use Bayesian hierarchical modeling to account for soil heterogeneity, and apply Akaike’s Information Criterion (AIC) to compare model performance. Sensitivity analysis can identify dominant variables (e.g., pH vs. SOM) influencing adsorption .

Q. How should researchers prioritize conflicting hypotheses about this compound’s primary degradation pathway?

Apply Principal Component Analysis (PCA) to metabolite datasets to identify dominant degradation products. Compare pathways under aerobic vs. anaerobic conditions using stable isotope probing. Conflicting hypotheses can be resolved by isolating microbial consortia from soil and testing their degradation activity in controlled incubations .

Methodological Best Practices

- Experimental Replication : Include triplicates and negative controls to distinguish experimental noise from true variability .

- Data Transparency : Publish raw chromatograms, soil metadata, and statistical scripts in open-access repositories .

- Ethical Compliance : Obtain permits for field studies and disclose conflicts of interest in funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.